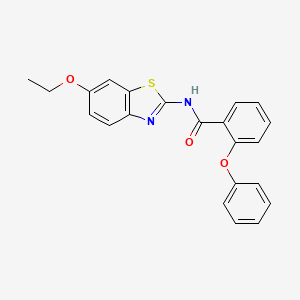

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential use in scientific research. BMB is a benzothiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound’s antimicrobial properties have been investigated extensively. Researchers synthesized aminothiazole Schiff base ligands (S1) and (S2) by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde. These ligands were then chelated with bivalent metals (cobalt, nickel, copper, and zinc) in a 1:2 (metal:ligand) ratio. The resulting metal complexes exhibited potent antimicrobial activity against both Gram-positive (Micrococcus luteus) and Gram-negative (Escherichia coli) bacteria. Additionally, antifungal activity was observed against Aspergillus niger and Aspergillus terreus .

Antioxidant Properties

The compound demonstrated antioxidant potential, evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and ferric reducing power. Compound (3) exhibited the highest inhibition (72.0%) with an IC50 value of 144 L, while compound (8) showed 66.3% inhibition (IC50 = 132 L). These results highlight its ability to scavenge free radicals and protect against oxidative stress .

Medicinal Role Exploration

Given the interest in metal-based complexes as potential drugs, this compound’s medicinal role was explored. Theoretical studies using density functional theory (DFT) revealed its optimized geometrical structure and bioactive nature. The relative order of medicinal studies was as follows: reference drugs > metal chelates > ligands .

Biocompatibility

The metal complexes were found to be more biocompatible than the free ligands due to their chelation phenomenon. This property is crucial for potential therapeutic applications .

Coordination Abilities

The compound’s diverse coordination abilities for metals make it relevant in biological, industrial, and medicinal contexts. Metal complexes can exhibit unique properties and interactions .

Synthesis and Characterization

The facile synthesis of aminothiazole-containing Schiff bases and their metal chelates was achieved. Characterization involved various analytical techniques, including FT-IR, UV-Vis, 1H and 13C NMR, and MS. Theoretical geometry optimization studies were conducted using DFT .

Safety and Hazards

Propiedades

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-2-26-16-12-13-18-20(14-16)28-22(23-18)24-21(25)17-10-6-7-11-19(17)27-15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHSGCDNVFKGGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide](/img/structure/B2468370.png)

![(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2468374.png)

![3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2468381.png)

![1-Acetyl-4-{[5-(4-methylphenyl)-2-furyl]carbonothioyl}piperazine](/img/structure/B2468386.png)